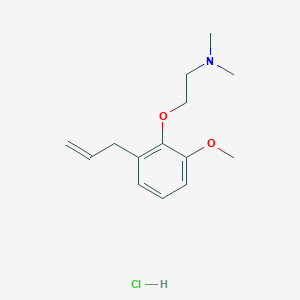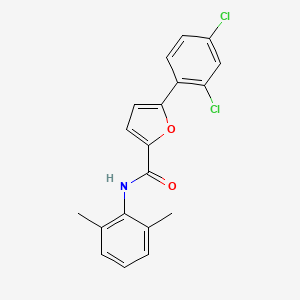
2-(2-allyl-6-methoxyphenoxy)-N,N-dimethylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-allyl-6-methoxyphenoxy)-N,N-dimethylethanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Commonly known as A-86929, this compound belongs to the family of phenylethylamines and is primarily used in research studies to investigate its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of A-86929 involves its binding to dopamine D1 receptors, leading to the activation of intracellular signaling pathways that ultimately result in the release of dopamine. This process is believed to underlie the compound's therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
A-86929 has been shown to have several biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and improved motor performance. Additionally, studies have suggested that A-86929 may have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using A-86929 in laboratory experiments is its selectivity for dopamine D1 receptors, which allows for the investigation of specific dopamine-related pathways. However, one limitation of using A-86929 is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research involving A-86929, including investigating its potential as a therapeutic agent in the treatment of neurological disorders, exploring its use in drug addiction treatment, and further elucidating its mechanism of action. Additionally, there is a need for the development of more stable analogs of A-86929 to improve its efficacy and duration of action.
Conclusion:
In conclusion, A-86929 is a promising chemical compound that has significant potential in the field of neuroscience research. Its selectivity for dopamine D1 receptors and potential therapeutic applications make it a valuable tool for investigating dopamine-related pathways and developing novel treatments for neurological disorders. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of A-86929 involves several steps, including the reaction of 2,6-dimethoxyphenol with allyl bromide in the presence of a base to form 2-allyl-6-methoxyphenol. This intermediate is then reacted with N,N-dimethylethanolamine and hydrochloric acid to form A-86929 hydrochloride.
Scientific Research Applications
A-86929 has been extensively studied in the field of neuroscience due to its potential as a selective dopamine D1 receptor agonist. Studies have shown that A-86929 can activate D1 receptors in the brain, leading to increased levels of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
Properties
IUPAC Name |
2-(2-methoxy-6-prop-2-enylphenoxy)-N,N-dimethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-7-12-8-6-9-13(16-4)14(12)17-11-10-15(2)3;/h5-6,8-9H,1,7,10-11H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFMXWBKGVPMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1OC)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)

![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)
![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)

![N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B6006630.png)
